Methyl 4-(2-chlorophenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
METHYL 4-(2-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a tetrahydropyrimidine ring, which is a six-membered ring containing nitrogen atoms. The presence of a thiomorpholine moiety and a chlorophenyl group adds to its structural complexity and potential biological activity.
Preparation Methods
The synthesis of METHYL 4-(2-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with thiomorpholine, followed by cyclization with urea or thiourea under acidic or basic conditions. The final step involves esterification with methanol to form the methyl ester .
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like refluxing, distillation, and crystallization are often employed to isolate and purify the final product .
Chemical Reactions Analysis
METHYL 4-(2-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
METHYL 4-(2-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of METHYL 4-(2-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The thiomorpholine moiety can interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar compounds to METHYL 4-(2-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE include other tetrahydropyrimidine derivatives and compounds containing thiomorpholine or chlorophenyl groups. These compounds may share similar chemical properties and biological activities but differ in their specific structures and functionalities. Examples include:
Tetrahydropyrimidine derivatives: Compounds with variations in the substituents on the pyrimidine ring.
Thiomorpholine derivatives: Compounds with different substituents on the thiomorpholine ring.
Chlorophenyl derivatives: Compounds with different functional groups attached to the chlorophenyl ring
The uniqueness of METHYL 4-(2-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its specific combination of these moieties, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20ClN3O3S |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
methyl 4-(2-chlorophenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20ClN3O3S/c1-24-16(22)14-13(10-21-6-8-25-9-7-21)19-17(23)20-15(14)11-4-2-3-5-12(11)18/h2-5,15H,6-10H2,1H3,(H2,19,20,23) |
InChI Key |
WYLDYVKSFAVUJC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCSCC3 |
Origin of Product |
United States |
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